Phosphocholine chloride calcium salt tetrahydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

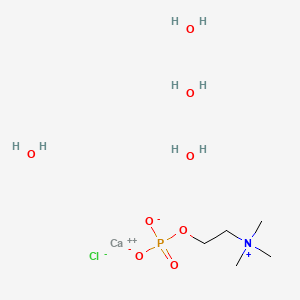

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGULOZKZZMBGFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21CaClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035939 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72556-74-2, 15557-11-6 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure, properties, and biological significance of Phosphocholine chloride calcium salt tetrahydrate. This compound, a stable salt of the vital intermediate phosphocholine, is of significant interest in various research fields, including biochemistry, cell signaling, and drug delivery. This document offers a detailed overview of its chemical and physical characteristics, spectroscopic data for identification and quality control, and a summary of its role in cellular metabolism. Furthermore, it presents detailed experimental protocols for its characterization and a visualization of the key metabolic pathway in which it participates.

Chemical Structure and Properties

This compound is a complex salt consisting of a phosphocholine zwitterion, a calcium cation, a chloride anion, and four molecules of water of hydration.[1][2] While a definitive crystal structure determined by X-ray crystallography is not publicly available, the molecular structure can be confidently inferred from its chemical formula, spectroscopic data, and known ionic interactions.

The core of the molecule is the phosphocholine moiety, which consists of a phosphate group esterified to the hydroxyl group of choline. Choline itself is a quaternary ammonium cation. The phosphate group carries a negative charge, which is balanced by the calcium ion (Ca²⁺) and the positively charged quaternary amine of the choline group, forming a stable salt. The chloride ion (Cl⁻) is also present to ensure overall charge neutrality of the crystalline solid. The "tetrahydrate" designation indicates the presence of four water molecules per formula unit, which are integral to the crystal lattice, likely through hydrogen bonding with the phosphate and choline moieties.

The IUPAC name for this compound is calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate.[3] Its linear formula is often represented as CaO₃POCH₂CH₂N(Cl)(CH₃)₃ · 4H₂O.[2]

Data Presentation

| Property | Value | References |

| CAS Number | 72556-74-2 | [4] |

| Molecular Formula | C₅H₂₁CaClNO₈P | [3] |

| Molecular Weight | 329.73 g/mol | [4] |

| Appearance | White to almost white powder or crystals.[2] | [2] |

| Solubility | Soluble in water (100 mg/mL). | |

| Physical State | Solid at 20°C.[2] | [2] |

| Storage Temperature | -20°C | |

| Stability | Light-sensitive and hygroscopic.[2] | [2] |

Role in Biological Signaling Pathways

Phosphocholine is a key intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary pathway for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. In this pathway, choline is first phosphorylated to phosphocholine by choline kinase. Phosphocholine is then converted to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.

The availability of phosphocholine can, therefore, influence the rate of membrane biosynthesis, which is critical for cell growth, proliferation, and signaling.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

Experimental Protocols

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the phosphocholine moiety.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected signals include:

-

A singlet at approximately 3.2 ppm corresponding to the nine protons of the trimethylammonium group (-N(CH₃)₃).

-

A multiplet around 3.6 ppm for the two protons of the methylene group adjacent to the quaternary amine (-CH₂-N⁺).

-

A multiplet around 4.1 ppm for the two protons of the methylene group adjacent to the phosphate group (-CH₂-O-P).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals include:

-

A signal around 54 ppm for the three equivalent methyl carbons of the trimethylammonium group.

-

A signal around 59 ppm for the methylene carbon adjacent to the phosphate group.

-

A signal around 66 ppm for the methylene carbon adjacent to the quaternary amine.

-

-

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

A single peak is expected, with its chemical shift being characteristic of a phosphomonoester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the water of hydration.

-

C-H Stretch: Bands in the 3000-2800 cm⁻¹ region corresponding to the methyl and methylene groups.

-

P=O Stretch: A strong absorption around 1250-1200 cm⁻¹ characteristic of the phosphate group.

-

P-O-C Stretch: Bands in the 1100-1000 cm⁻¹ region.

-

C-N Stretch: Vibrations associated with the quaternary ammonium group in the 950-900 cm⁻¹ region.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the phosphocholine cation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, such as a water/methanol mixture.

-

Data Acquisition: Use electrospray ionization (ESI) in positive ion mode.

-

Expected Ion: The primary ion observed will be the phosphocholine cation [C₅H₁₄NO₄P]⁺ with a theoretical m/z of 184.07.

Synthesis and Applications

Synthesis

The synthesis of this compound typically involves a two-step process:

-

Phosphorylation of Choline: Choline chloride is reacted with a phosphorylating agent, such as phosphoric acid or phosphoryl chloride, to form phosphocholine chloride.[5]

-

Salt Formation and Crystallization: The resulting phosphocholine chloride is then treated with a calcium salt, such as calcium chloride, calcium carbonate, or calcium hydroxide, in an aqueous solution.[5] The tetrahydrate is subsequently crystallized from the solution.

Applications

This compound serves as a valuable reagent in several areas of research:

-

Biochemical Research: As a stable source of phosphocholine, it is used in studies of lipid metabolism and membrane biophysics.

-

Immunology: It is used for the purification of anti-phosphorylcholine (PC) antibodies.

-

Enzymology: It can be used as a substrate for the hydrolysis of phosphomonoesters.

-

Drug Delivery: The phosphocholine headgroup is zwitterionic and highly hydrophilic, making it a common component in the design of biocompatible drug delivery systems, such as liposomes and nanoparticles, to improve their stability and reduce immunogenicity.

Conclusion

This compound is a chemically and biologically significant compound. Its structure, while not yet fully elucidated by X-ray crystallography, is well-characterized by a range of spectroscopic and analytical techniques. As a key intermediate in phosphatidylcholine biosynthesis, it plays a crucial role in cellular function. The information and protocols provided in this guide are intended to support researchers and scientists in their investigations and applications of this versatile molecule.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]

- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Phosphocholine Chloride Calcium Salt Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of phosphocholine chloride calcium salt tetrahydrate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the applications and detailed characteristics of this compound.

Core Chemical Properties

This compound is a stable, solid form of phosphocholine, an important intermediate in the biosynthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes.[1] Its properties make it a valuable reagent in various biochemical and pharmaceutical research applications.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃CaClNO₄P·4H₂O | [2][3] |

| Molecular Weight | 329.72 g/mol | [2][3] |

| CAS Number | 72556-74-2 | [2][3] |

| Appearance | White to off-white powder or crystalline solid | [1][3] |

| Solubility | Soluble in water (100 mg/mL; 66 mg/mL)[2][4]. Insoluble in DMSO and Ethanol[4][5]. | [2][4][5] |

| Melting Point | >360°C | |

| Storage Conditions | Store at -20°C | [2] |

| Purity | ≥97% (anhydrous basis, HCl titration) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving phosphorylation of choline chloride, followed by a metathesis reaction with a calcium salt, and subsequent crystallization.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis from Choline Chloride and Phosphoric Acid

This protocol is adapted from a patented method and provides a robust procedure for the synthesis of the target compound.

Step 1: Phosphorylation of Choline Chloride

-

In a suitable reaction vessel equipped with a stirrer and under reduced pressure (-0.09 MPa), slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (containing 70% choline chloride) at 25°C.

-

After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water distills off.

-

Increase the temperature to 120°C and maintain the pressure at -0.09 MPa for 6 hours.

-

Terminate the reaction by adding 50 g of water to obtain the phosphocholine chloride mixture.

Step 2: Metathesis Reaction

-

At 25°C, mix 100 g of the phosphocholine chloride mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide.

-

Stir the mixture for 40 minutes, or until the pH of the system reaches 8, to obtain the metathetical mixture.

Step 3: Crystallization and Isolation

-

Subject the metathetical mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitate is formed, resulting in a solid-liquid mixture.

-

Cool the solid-liquid mixture to a temperature between -10°C and -1°C and allow it to crystallize for at least 40 minutes.

-

Filter the crystalline product and dry it at 100°C for 2 hours to yield this compound.

-

The filtrate can be subjected to a second crystallization at the same low temperature to recover additional product.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized this compound is crucial for its application in research and development. The following are standard analytical methods for its characterization.

Experimental Workflow: Quality Control Analysis

Caption: Workflow for the quality control analysis of the synthesized product.

Detailed Analytical Protocols

Protocol 2: Purity Determination by Titration

-

Chelometric Titration (for calcium content):

-

Dissolve a precisely weighed sample of the compound in deionized water.

-

Add a suitable buffer to maintain a constant pH (e.g., ammonia-ammonium chloride buffer).

-

Add a metallochromic indicator (e.g., Eriochrome Black T).

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

The endpoint is observed as a distinct color change of the indicator.

-

The calcium content and subsequently the purity can be calculated from the volume of EDTA solution used.

-

Protocol 3: Purity and Identification by HPLC

A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) is suitable for the simultaneous analysis of choline and phosphocholine.[6]

-

Column: A HILIC column appropriate for the separation of polar analytes.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate).

-

Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

-

Standard Preparation: Prepare calibration standards of this compound in a suitable solvent.

-

Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and standards into the HPLC system and quantify the phosphocholine peak against the calibration curve.

Protocol 4: Structural Characterization by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in D₂O. The resulting spectrum should show characteristic peaks for the trimethylammonium protons, and the two methylene groups of the choline backbone.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbons of the trimethylammonium group and the methylene carbons. Publicly available NMR spectra can be used as a reference.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet of the sample or use an ATR accessory.

-

The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the water of hydration, C-H stretches of the methyl and methylene groups, the P=O stretch of the phosphate group, and C-N vibrations. Reference spectra are available in public databases.[7]

-

Role in Signaling Pathways: The Kennedy Pathway

Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic cell membranes, through the Kennedy pathway.[8] this compound serves as a stable source of phosphocholine for in vitro studies of this pathway.

Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.

The Kennedy pathway consists of three key enzymatic steps:

-

Phosphorylation of Choline: Choline is phosphorylated by choline kinase to form phosphocholine, consuming one molecule of ATP.

-

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form CDP-choline.

-

Synthesis of Phosphatidylcholine: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to produce phosphatidylcholine.

Phosphatidylcholine is not only a crucial structural component of cellular membranes but also a source of second messengers involved in various signaling cascades that regulate cell growth, proliferation, and apoptosis.

References

- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]

- 2. Phosphocholine chloride Sigma Grade 72556-74-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Phosphocholine Chloride Calcium Salt Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phosphocholine chloride calcium salt tetrahydrate, a vital intermediate in the production of pharmaceuticals like Citicoline (CDP-Choline) and a valuable compound in biochemical research related to lipid metabolism and cell membrane studies.[1] This document details the chemical reactions, experimental procedures, and quantitative parameters involved in its preparation.

I. Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Phosphorylation of Choline Chloride: Choline chloride is reacted with a phosphorylating agent, most commonly phosphoric acid or polyphosphoric acid, to form phosphocholine chloride.[2][3][4] This reaction is generally carried out at elevated temperatures and under reduced pressure to drive the reaction forward by removing water.[2]

-

Metathesis Reaction with a Calcium Source: The resulting phosphocholine chloride is then treated with a calcium source, such as calcium hydroxide, calcium carbonate, or calcium chloride, in an aqueous solution.[2][5] This step facilitates an ion exchange reaction, leading to the formation of the phosphocholine chloride calcium salt.[2] Subsequent purification steps, including filtration, concentration, and crystallization, yield the final tetrahydrate product.[3][5]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters extracted from various synthesis protocols. These values can be used as a reference for designing and optimizing the synthesis process.

| Parameter | Value | Source |

| Phosphorylation Stage | ||

| Choline Chloride to Phosphoric Acid Ratio (w/w) | 1 : 1 to 1 : 1.4 | [5][6] |

| Reaction Temperature | 130 - 180 °C | [5] |

| Reaction Time | 2 - 6 hours | [5][6] |

| Pressure | -0.09 MPa (Reduced Pressure) | [6] |

| Metathesis Stage | ||

| pH of Neutralization | 8.0 | [5] |

| Crystallization & Drying Stage | ||

| Crystallization Temperature | -10 to -1 °C | [3][4] |

| Drying Temperature | 100 - 120 °C | [3] |

| Drying Time | 1 - 2 hours | [3] |

| Overall Yield | ||

| Product Purity | 99 - 100% | [3][6] |

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, compiled from multiple sources.

Step 1: Phosphorylation of Choline Chloride

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and vacuum distillation setup, add orthophosphoric acid.

-

Heat the orthophosphoric acid to 160-165 °C.[5]

-

Prepare a mixed solution of orthophosphoric acid and anhydrous choline chloride.

-

Slowly add the choline chloride solution dropwise to the heated orthophosphoric acid while maintaining the temperature at 160-165 °C.[5]

-

Continue the reaction for 2 hours, collecting the water that distills off.[5]

-

After the reaction is complete, cool the resulting phosphocholine chloride mixture to approximately 30 °C.[5]

Step 2: Neutralization and Salt Formation

-

Transfer the phosphocholine chloride mixture to a larger reactor.

-

Add purified water and stir until the solution is clear and the pH is between 1 and 2.[5]

-

Add calcium chloride and stir at room temperature until it is completely dissolved.[5]

-

Slowly add calcium carbonate. Expect foaming. Stir for 30 minutes at room temperature.[5]

-

Add calcium hydroxide and stir for another 30 minutes at room temperature, maintaining the pH at 8.0. The solution will appear as a white, milky liquid.[5]

Step 3: Purification and Isolation

-

Separate the solid byproducts (calcium dihydrogen phosphate or dicalcium phosphate) from the liquid via solid-liquid separation techniques.[5]

-

Filter the resulting filtrate to remove any remaining solids.

-

Concentrate the clear filtrate under reduced pressure until solid precipitation is observed.[3][4]

-

Cool the concentrated solution to between -10 °C and -1 °C to induce crystallization.[3][4]

-

Collect the crystals by filtration.

-

Dry the collected crystals at 100-120 °C for 1-2 hours to obtain the final product, this compound.[3]

IV. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

V. Biological Significance and Applications

Phosphocholine is a key component of phospholipids in eukaryotic cell membranes and plays a role in various cellular processes.[7] As a result, its calcium salt is a valuable intermediate in the synthesis of drugs that modulate lipid metabolism and neuronal function.[8] It is also used in the development of biocompatible materials and for surface modification of biomedical devices due to the biocompatibility of the phosphocholine headgroup.[8] This synthesis protocol provides a foundation for researchers and drug development professionals working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]

- 3. CN104892664A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Calcium phosphorylcholine chloride synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN103694271A - Preparation method of calcium phosphorylcholine chloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of Phosphocholine Chloride Calcium Salt Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine chloride calcium salt tetrahydrate is a phospholipid derivative with emerging significance in biochemical and pharmaceutical research. This document provides a comprehensive overview of its putative mechanism of action, drawing from available literature on phosphocholine and its metabolites. The primary proposed mechanisms revolve around its role as a structural component of cellular membranes and its participation in critical cell signaling pathways. This guide synthesizes current understanding, presents available data in a structured format, and outlines relevant experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

This compound, also known as calcium phosphorylcholine chloride, is an organic phosphorus compound recognized for its role as a lipid-regulating agent.[1] It is a stable salt form of phosphocholine, a key intermediate in the biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[2] The compound's utility spans biochemical research, particularly in studies of cell membranes and signaling, to applications in drug formulations and as a precursor in the synthesis of other biomolecules.[1][3] This guide aims to consolidate the fragmented information available to provide a clearer understanding of its molecular and cellular effects.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃CaClNO₄P · 4H₂O[1] |

| Molecular Weight | 329.73 g/mol [1][4] |

| CAS Number | 72556-74-2[1] |

| Appearance | White to almost white powder or crystal[1] |

| Synonyms | Calcium phosphorylcholine chloride, Choline chloride phosphate calcium salt, Phosphorylcholine chloride calcium salt[1][5] |

Core Mechanism of Action

The mechanism of action of this compound is not attributed to a single receptor-ligand interaction but is rather understood through its fundamental roles in cellular structure and signaling. The compound can dissociate into its constituent ions, which are then utilized in various biological systems.[1] The two primary mechanisms are:

-

Integration into Cell Membranes: As a precursor to phosphatidylcholine, it contributes to the synthesis of cell membranes. This influences membrane integrity, fluidity, and permeability.[1][6]

-

Participation in Cell Signaling: Phosphocholine and its metabolites are integral to major signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2][7]

Signaling Pathways Involving Phosphocholine

Phosphocholine itself is a central node in lipid metabolism and signaling. Upon entering the cell, it is primarily utilized in the CDP-choline pathway to synthesize phosphatidylcholine. However, the breakdown of phosphatidylcholine by various phospholipase enzymes can generate a cascade of second messengers.

Phosphatidylcholine Biosynthesis (CDP-Choline Pathway)

The primary fate of exogenous phosphocholine is its incorporation into phosphatidylcholine. This anabolic pathway is critical for membrane biogenesis, which is essential for cell growth and proliferation.[2]

Figure 1. Simplified CDP-Choline pathway for phosphatidylcholine synthesis.

Phosphatidylcholine Hydrolysis and Second Messenger Generation

Agonist-stimulated hydrolysis of phosphatidylcholine (PC) by phospholipases is a crucial signaling mechanism.[7][8] This breakdown generates important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in long-term cellular responses.[7]

-

Phospholipase C (PLC): Cleaves PC to generate phosphocholine and DAG. The sustained production of DAG from PC is a key factor in the long-term activation of Protein Kinase C (PKC), which regulates numerous cellular processes including proliferation and differentiation.[7]

-

Phospholipase D (PLD): Hydrolyzes PC to produce choline and phosphatidic acid (PA). PA is a signaling lipid itself and can also be converted to DAG.[8]

The regulation of these phospholipases is complex and can involve G-proteins, Ca²⁺, and receptor tyrosine kinases.[8]

Figure 2. Agonist-stimulated phosphatidylcholine hydrolysis signaling.

Quantitative Data

Detailed quantitative data on the direct mechanism of action of this compound is sparse in publicly accessible literature. Most available data relates to the quantification of phosphocholine as a metabolite in biological samples.

Table 1: Analytical Parameters for Phosphocholine Quantification in Human Plasma Data extracted from a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[9][10]

| Parameter | Value (for Phosphocholine) |

| Calibration Curve Range | 0.08–5.43 µmol/L |

| Correlation Coefficient (R²) | 0.998 |

| Limit of Detection (LOD) | 0.04 µmol/L |

| Limit of Quantification (LOQ) | Not specified, but > 0.04 µmol/L |

| Intra-assay Precision (CV%) | 3.2–15 % |

| Inter-assay Precision (CV%) | 6.2–20 % |

| Mean Concentration (Healthy Adults) | 0.34 µmol/L |

Table 2: Representative Isotopic Enrichment in Cultured Cells Illustrative data from a stable isotope tracing study using ¹⁵N-labeled choline chloride to measure phosphocholine synthesis.[11]

| Time Point (Hours) | ¹⁵N-Phosphocholine Enrichment (%) |

| 0 | 0.0 |

| 1 | 45.2 |

| 4 | 85.1 |

| 8 | 92.5 |

| 24 | 96.3 |

Note: These values are representative and will vary based on cell type and experimental conditions.[11]

Experimental Protocols

Investigating the mechanism of action of this compound requires a combination of analytical chemistry, cell biology, and biochemistry techniques.

Protocol: Quantification of Phosphocholine in Plasma by HILIC-MS/MS

This protocol provides a method for the accurate measurement of phosphocholine in biological fluids, which is essential for pharmacokinetic and metabolic studies. The protocol is adapted from Guerra et al. (2023).[9][10]

Objective: To quantify phosphocholine concentrations in human plasma.

Materials:

-

Plasma samples

-

Methanol (MeOH), Acetonitrile (ACN)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Phosphocholine-d9 (internal standard)

-

HILIC column

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a protein precipitation solution of MeOH/ACN (1:1 v/v) containing the internal standard (e.g., 0.13 µmol/L phosphocholine-d9).[9]

-

Add 400 µL of the cold precipitation solution to 100 µL of plasma sample.

-

Vortex and centrifuge at >3000 x g at 4°C for 15 minutes.[10]

-

Collect the supernatant for analysis.

-

-

Chromatography:

-

Mass Spectrometry:

-

Use electrospray ionization in positive mode (ESI+).

-

Monitor the specific Selected Reaction Monitoring (SRM) transitions for phosphocholine (184 → 125 m/z) and its internal standard (193 → 125 m/z).[9]

-

Quantify by comparing the analyte/internal standard peak area ratio to a standard curve.

-

Figure 3. Workflow for phosphocholine quantification in plasma.

Protocol: Analysis of Phosphatidylcholine Synthesis via Isotope Tracing

This protocol allows for the direct measurement of new phosphatidylcholine synthesis, providing insight into the compound's role in membrane biogenesis. The protocol is based on methodologies for stable isotope labeling.[11]

Objective: To measure the rate of incorporation of phosphocholine into phosphatidylcholine in cultured cells.

Materials:

-

Adherent cells

-

Cell culture medium

-

¹⁵N or ¹³C-labeled Choline Chloride (as a tracer precursor)

-

Chloroform, Methanol

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Lipid Extraction (Folch Method):

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in an appropriate solvent.

-

Analyze using an LC-MS/MS system capable of separating different phosphatidylcholine species.

-

Monitor the mass shift corresponding to the incorporation of the stable isotope.

-

Calculate the percentage of isotopic enrichment for different PC species over time to determine the rate of synthesis.[11]

-

Conclusion

The mechanism of action of this compound is intrinsically linked to the central role of phosphocholine in cell biology. Its primary functions are to serve as a building block for membrane phospholipids via the CDP-choline pathway and to participate in complex signaling cascades following the enzymatic hydrolysis of phosphatidylcholine. While direct quantitative data for the salt form is limited, the established biochemistry of phosphocholine provides a strong foundation for understanding its biological effects. The experimental protocols outlined herein offer robust methods for researchers to further elucidate its specific pharmacological and physiological roles, paving the way for its potential application in drug development and therapy.

References

- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]

- 2. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell signalling through phospholipid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. cellbiolabs.com [cellbiolabs.com]

The Biological Nexus of Phosphocholine Chloride Calcium Salt Tetrahydrate: A Technical Guide for Researchers

An In-depth Exploration of its Core Functions in Cellular Signaling, Inflammation, and Apoptosis for Advanced Research and Therapeutic Development.

Introduction

Phosphocholine chloride calcium salt tetrahydrate is a stable, synthetic derivative of phosphocholine, a critical intermediate in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. Its utility in the scientific community spans a wide range of applications, from biochemical research into lipid metabolism and cell signaling to its use as a key component in drug delivery systems and as a raw material for the synthesis of vital biomolecules like cytidine diphosphocholine (CDPC). This technical guide provides an in-depth analysis of the biological functions of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its role in key signaling pathways, its influence on inflammatory and apoptotic processes, and provide structured data and experimental methodologies to support further investigation.

Core Biological Functions and Mechanisms

Phosphocholine, the active component of the salt, is a pivotal molecule at the crossroads of membrane structure, cell signaling, and metabolic pathways. The calcium salt form provides a stable and soluble source of phosphocholine for in vitro and in vivo studies.

The CDP-Choline (Kennedy) Pathway: A Foundation of Membrane Synthesis

The primary role of phosphocholine is as a precursor in the de novo synthesis of phosphatidylcholine via the CDP-choline pathway, also known as the Kennedy pathway. This pathway is fundamental for generating the bulk of cellular phosphatidylcholine, which is essential for membrane biogenesis, cellular proliferation, and survival.

The pathway proceeds in three key steps:

-

Phosphorylation of Choline: Choline is phosphorylated by choline kinase (CK) to form phosphocholine.

-

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to produce CDP-choline. This is the rate-limiting step in the pathway.

-

Synthesis of Phosphatidylcholine: Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to yield phosphatidylcholine.

The integrity of this pathway is crucial; its inhibition can disrupt phosphatidylcholine homeostasis, leading to growth arrest and even cell death.

Solubility Profile of Phosphocholine Chloride Calcium Salt Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phosphocholine chloride calcium salt tetrahydrate in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This document consolidates available data, presents detailed experimental protocols for solubility determination, and visualizes relevant biological and experimental workflows.

Core Topic: Solubility of this compound

This compound is a phospholipid derivative utilized in biochemical research, particularly in studies related to cell membranes and signaling pathways.[1] Its solubility is a critical parameter for its application in drug delivery systems, cosmetic formulations, and as a component in cell culture media.[2]

Quantitative Solubility Data

The solubility of this compound varies in the literature, which may be attributed to slight batch-to-batch variations or different experimental conditions. The compound is generally considered soluble in water and insoluble in DMSO and ethanol.[3][4]

| Solvent | Reported Solubility | Appearance of Solution |

| Water | 66 mg/mL[3] | - |

| 100 mg/mL | Clear to hazy, colorless to faintly yellow | |

| 294 mg/mL | Clear, colorless | |

| 203.458 g/L (at 20°C)[5][6] | - | |

| 1 M (at 20°C) | Clear, colorless | |

| DMSO | Insoluble[3][4] | - |

Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of compounds.[3]

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining the solubility of a compound like this compound.

Method 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.

Materials:

-

This compound

-

Solvent (e.g., deionized water)

-

Volumetric flasks

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample and/or filter it through a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical technique.

Method 2: Kinetic Solubility Assay using DMSO Stock

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

A concentrated stock solution of the compound in DMSO.

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

-

96-well microplates.

-

Plate reader (nephelometry or UV-Vis).

Procedure:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.

-

Mix the solutions and allow them to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of the solutions in a plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.

Visualizations

Experimental and Biological Workflows

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Biological Roles of Phosphocholine.

References

- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. chembk.com [chembk.com]

- 6. Calcium phosphorylcholine chloride | 4826-71-5 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Phosphocholine Chloride Calcium Salt Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Phosphocholine chloride calcium salt tetrahydrate, a compound of significant interest in biochemical and pharmaceutical research. Its applications include the formulation of liposomes and drug delivery systems, where precise molecular weight is a critical parameter for stoichiometric calculations and formulation development.

Chemical Identity and Formula

This compound is a hydrated salt of phosphocholine. Its chemical structure incorporates a phosphocholine moiety, a calcium ion, a chloride ion, and four molecules of water of hydration.

The most common chemical formulas for this compound are:

These formulas represent the same compound, with the latter aggregating the atoms from the water molecules into the main formula. For clarity in calculating the molecular weight, the formula C₅H₁₃CaClNO₄P·4H₂O is often preferred as it distinguishes the anhydrous component from the water of hydration.

Molecular Weight

The molecular weight of this compound is consistently reported as approximately 329.73 g/mol .[4][5] Minor variations in reported values, such as 329.72 g/mol [1] and 331.74 g/mol [3], can be attributed to differences in data sources or calculation methods.

Detailed Molecular Weight Calculation

The total molecular weight is the sum of the atomic weights of all constituent atoms in the empirical formula. The following table provides a comprehensive breakdown of the molecular weight calculation based on the formula C₅H₁₃CaClNO₄P·4H₂O.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 5 | 60.055 |

| Hydrogen | H | 1.008 | 21 (13 + 8) | 21.168 |

| Calcium | Ca | 40.078 | 1 | 40.078 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 8 (4 + 4) | 127.992 |

| Phosphorus | P | 30.974 | 1 | 30.974 |

| Total Molecular Weight | 329.727 |

Atomic weights are based on IUPAC standard atomic weights.

Logical Structure of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each component to the final molecular weight of the hydrated salt.

Experimental Protocols and Signaling Pathways

The determination of the molecular weight of a pure chemical compound like this compound is based on its chemical formula, which is confirmed through techniques such as elemental analysis and mass spectrometry. As this guide focuses on a fundamental chemical property, detailed experimental protocols for its application in biological systems or its involvement in specific signaling pathways are beyond the current scope. For research applications, protocols would be specific to the experimental design, such as the preparation of liposomal formulations or cell culture media.

References

Phosphocholine Chloride Calcium Salt Tetrahydrate: An In-depth Technical Guide to its Role as a Phospholipid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine chloride calcium salt tetrahydrate is a critical precursor in the biosynthesis of essential phospholipids, namely phosphatidylcholine (PC) and sphingomyelin (SM). These phospholipids are fundamental components of cellular membranes and play vital roles in cell signaling, structure, and function. This technical guide provides a comprehensive overview of the biochemical pathways involving phosphocholine, detailed experimental protocols for studying its incorporation into phospholipids, and quantitative data to support researchers in the fields of biochemistry, cell biology, and drug development.

Introduction

Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine via the Kennedy pathway (CDP-choline pathway) and is also utilized in the synthesis of sphingomyelin.[1] Its calcium salt tetrahydrate form is a stable and soluble source of phosphocholine for in vitro and cell culture-based assays. Understanding the enzymatic processes that convert phosphocholine into complex lipids is crucial for investigating membrane biology, lipid metabolism, and the pathogenesis of various diseases. This guide will delve into the core biochemical pathways and provide actionable protocols for researchers.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃CaClNO₄P·4H₂O | [2] |

| Molecular Weight | 329.73 g/mol | [3] |

| CAS Number | 72556-74-2 | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | -20°C | [4] |

Biochemical Pathways

Phosphocholine serves as a central node in the synthesis of two major classes of phospholipids. The primary route for phosphatidylcholine synthesis is the Kennedy pathway, while sphingomyelin synthesis utilizes phosphocholine derived from phosphatidylcholine.

The Kennedy Pathway (CDP-Choline Pathway) for Phosphatidylcholine Synthesis

The Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum (ER) membrane.[5]

-

Phosphorylation of Choline: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine. This reaction consumes one molecule of ATP.[1]

-

Activation of Phosphocholine: Phosphocholine is then activated by CTP:phosphocholine cytidylyltransferase (CCT) , which transfers a cytidine monophosphate (CMP) moiety from CTP to phosphocholine, yielding CDP-choline.[6]

-

Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine group from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.[7]

Sphingomyelin Synthesis

Sphingomyelin is synthesized in the Golgi apparatus through the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS) .[8][9] This process also generates diacylglycerol (DAG), highlighting the intricate link between phospholipid metabolic pathways.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the conversion of phosphocholine to phosphatidylcholine. These values are essential for designing and interpreting kinetic experiments.

Table 1: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference(s) |

| Leishmania major (truncated) | CTP | 0.0648 | ~374 | [2] |

| Leishmania major (truncated) | Phosphocholine | 3.74 | ~374 | [2] |

| Rat (truncated CCTα236) | CTP | 0.25 | ~625 | [2] |

| Rat (truncated CCTα236) | Phosphocholine | 3.72 | ~400 | [2] |

Table 2: Kinetic Parameters of Cholinephosphotransferase (CPT)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| Xenopus laevis CHPT1 | CDP-choline | 18.0 ± 1.9 | 72.8 ± 1.7 | [10] |

| Xenopus laevis CHPT1 | CDP-ethanolamine | 603.0 ± 61.6 | 55.6 ± 1.6 | [10] |

Experimental Protocols

Detailed methodologies are provided for key experiments to study the role of phosphocholine as a phospholipid precursor.

Choline Kinase (CK) Activity Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures choline kinase activity by coupling the production of ADP to the oxidation of NADH.

Principle:

-

Choline + ATP --(CK)--> Phosphocholine + ADP

-

ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Glycylglycine buffer (100 mM, pH 8.5)

-

Potassium Chloride (60 mM)

-

Magnesium Chloride (10 mM)

-

EDTA (4 mM)

-

β-NADH (0.2 mM)

-

Phospho(enol)pyruvate (PEP) (49 mM)

-

ATP (30 mM)

-

Choline Chloride (100 mM)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

-

Enzyme sample (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction cocktail containing glycylglycine buffer, KCl, MgCl₂, EDTA, and β-NADH.

-

In a cuvette, mix the reaction cocktail, PEP solution, ATP solution, and PK/LDH enzyme mix.

-

Add the enzyme sample to the cuvette and incubate to establish a baseline.

-

Initiate the reaction by adding the choline chloride solution.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C.

-

Calculate the rate of NADH oxidation, which is proportional to the choline kinase activity.

CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (Radiolabeling)

This assay measures the incorporation of radiolabeled phosphocholine into CDP-choline.

Reagents:

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

CTP (15 mM)

-

[¹⁴C]Choline phosphate (specific activity 1,000–1,500 dpm/nmol)

-

Purified CCT enzyme or cell lysate

-

Lipid vesicles (e.g., LUVs) for enzyme activation (optional)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, and CTP.

-

Add the purified CCT enzyme or cell lysate.

-

If required for activation, add the lipid vesicle suspension.

-

Initiate the reaction by adding [¹⁴C]choline phosphate and mix briefly.

-

Incubate the reaction at 37°C for 20 minutes.

-

Terminate the reaction by heating at 100°C for 2-3 minutes.

-

Separate the product ([¹⁴C]CDP-choline) from the substrate ([¹⁴C]choline phosphate) using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the CDP-choline spot using a scintillation counter or phosphorimager.

Cholinephosphotransferase (CPT) Activity Assay (Radiolabeling)

This assay measures the synthesis of radiolabeled phosphatidylcholine from radiolabeled CDP-choline.

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (20 mM)

-

EDTA (1 mM)

-

Tween-20 (0.003% w/v)

-

Cell lysate (containing CPT)

-

CDP-[¹⁴C]choline (20 µM)

-

1,2-Diacyl-sn-glycerol (DAG) (1 mM)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, EDTA, and Tween-20.

-

Add the cell lysate to the reaction mixture.

-

Add DAG to the mixture.

-

Initiate the reaction by adding CDP-[¹⁴C]choline.

-

Incubate the reaction at 37°C for a specified time (e.g., up to 120 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the radiolabeled phosphatidylcholine from other lipids using TLC.

-

Quantify the radioactivity in the phosphatidylcholine spot.[7]

Metabolic Labeling of Phospholipids in Cell Culture

This protocol allows for the tracing of phosphocholine incorporation into cellular phospholipids.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Choline-free medium

-

Radiolabeled choline (e.g., [³H]choline or [¹⁴C]choline) or phosphocholine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard medium with choline-free medium for a short period to deplete intracellular choline pools.

-

Add choline-free medium supplemented with radiolabeled choline or phosphocholine at a specific concentration (e.g., 36-180 µM for choline).[11]

-

Incubate the cells for the desired labeling period.

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

Separate the different phospholipid classes using TLC.

-

Scrape the silica corresponding to the phospholipid of interest (e.g., phosphatidylcholine, sphingomyelin) and quantify the radioactivity by scintillation counting.

Conclusion

This compound is an indispensable tool for researchers studying phospholipid metabolism. Its role as a direct precursor in the synthesis of phosphatidylcholine and an indirect contributor to sphingomyelin synthesis places it at the heart of cellular membrane dynamics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments aimed at elucidating the intricate mechanisms of phospholipid biosynthesis and its regulation in health and disease.

References

- 1. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 6. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and topographical studies of the phosphatidylcholine: ceramide choline phosphotransferase in plasma membrane particles from mouse ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demonstration of a choline requirement for optimal keratinocyte growth in a defined culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Phosphocholine in Cellular Signaling: A Technical Guide for Researchers

Abstract

Phosphocholine (PCho), a key intermediate in the biosynthesis of phosphatidylcholine (PtdCho), has emerged as a critical signaling molecule, profoundly influencing a spectrum of cellular processes ranging from proliferation and survival to inflammation and malignant transformation. Altered PCho metabolism is now recognized as a hallmark of cancer, presenting novel opportunities for diagnostics and therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of phosphocholine in cell signaling pathways, with a particular focus on the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) cascades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PCho metabolism, its downstream signaling effects, and detailed experimental protocols for its investigation.

Introduction

Cellular signaling networks are intricate systems that govern cellular responses to a myriad of external and internal cues. While protein kinases and transcription factors have traditionally dominated the signaling landscape, the contribution of lipid metabolites as second messengers is increasingly appreciated. Among these, phosphocholine, the phosphorylated form of choline, has garnered significant attention.[1] Elevated levels of PCho are consistently observed in various cancer types, correlating with malignant progression and therapeutic resistance.[1][2][3] This accumulation is not merely a byproduct of altered metabolism but an active driver of oncogenic signaling. This guide will dissect the synthesis and degradation of PCho, elucidate its impact on key signaling pathways, and provide the technical foundation for its study in a research setting.

Phosphocholine Metabolism: Synthesis and Degradation

Phosphocholine is primarily synthesized through the Kennedy pathway, where choline is phosphorylated by choline kinase (Chk).[1] It is a rate-limiting precursor for the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes.[1] Conversely, PCho can also be generated through the catabolism of phosphatidylcholine by specific phospholipases, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[3]

The Kennedy Pathway: Anabolic Production of Phosphocholine

The de novo synthesis of phosphatidylcholine, and thus phosphocholine, is a fundamental cellular process. The initial and committing step is the phosphorylation of choline, a reaction catalyzed by choline kinase (Chk). This process is particularly upregulated in cancer cells, contributing to the characteristic increase in intracellular phosphocholine concentration.[1][3]

Figure 1: Phosphorylation of Choline to Phosphocholine.

Phosphatidylcholine Catabolism: A Source of Signaling Phosphocholine

Phosphatidylcholine is not merely a structural component of membranes; it is also a reservoir for second messengers. Phospholipase C (PLC) and Phospholipase D (PLD) are key enzymes that hydrolyze PtdCho to generate signaling molecules. PC-PLC, in particular, directly produces phosphocholine and diacylglycerol (DAG).[3] In cancer cells, the activity of PC-PLC is often elevated, contributing significantly to the pool of intracellular phosphocholine.[3]

Figure 2: Generation of Phosphocholine via PC-PLC.

Phosphocholine in Core Signaling Pathways

The elevated levels of phosphocholine in cancer cells are intrinsically linked to the hyperactivation of pro-survival and proliferative signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK Pathway

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Phosphatidylcholine-derived second messengers play a crucial role in its activation. Diacylglycerol (DAG), produced alongside phosphocholine by PC-PLC, can activate Protein Kinase C (PKC), which in turn can feed into the MAPK/ERK pathway. Furthermore, phosphatidic acid (PA), generated from the hydrolysis of phosphatidylcholine by PLD, is a key activator of Raf, the upstream kinase of MEK. Studies have shown that inhibition of choline kinase, leading to reduced phosphocholine and subsequently phosphatidylcholine levels, can attenuate ERK phosphorylation.[4]

The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. Similar to the MAPK/ERK pathway, its activation is influenced by phosphatidylcholine metabolism. Phosphatidic acid can activate the mTORC1 complex, a downstream effector of Akt. Moreover, there is evidence suggesting that choline kinase itself can regulate Akt phosphorylation at Ser473.[4] Silencing of choline kinase has been shown to reduce the phosphorylation of GSK3β, a downstream target of Akt, indicating a functional link between phosphocholine metabolism and Akt signaling.[4]

Figure 3: Crosstalk between Phosphocholine Metabolism and Signaling.

Role in Disease: Cancer and Inflammation

The dysregulation of phosphocholine metabolism is a prominent feature of cancer. The increased levels of phosphocholine provide the necessary building blocks for rapid membrane synthesis in proliferating cancer cells and also actively drive oncogenic signaling pathways.[1] This "cholinic phenotype" is associated with increased malignancy, invasion, and metastasis.[1]

Beyond cancer, phosphatidylcholine and its metabolites have been implicated in inflammatory processes. Exogenous phosphatidylcholine has been shown to possess anti-inflammatory properties, inhibiting TNF-α-induced pro-inflammatory signaling.

Quantitative Data on Phosphocholine in Cancer

Numerous studies have quantified the alterations in phosphocholine levels in cancer cells compared to their non-malignant counterparts. Magnetic Resonance Spectroscopy (MRS) has been a key technique in these investigations.

| Cell Type | Cancer vs. Normal | Fold Increase in Phosphocholine | Reference |

| Ovarian Epithelial Cells | Cancerous | 3.6 - 6.5 | [3] |

| Breast Cancer Cells | Malignant Transformation | Increased PCho levels | [1] |

| Prostate Epithelial Cells | Malignant Transformation | Increased PCho and tCho levels | [1] |

Table 1: Alterations in Phosphocholine Levels in Cancer Cells.

The contribution of PC-PLC to the total phosphocholine pool in cancer cells has also been quantified.

| Cancer Cell Line | Contribution of PC-PLC to PCho Production | Reference |

| Ovarian and Breast Cancer Cells | 20% - 50% | [3] |

Table 2: Contribution of PC-PLC to Intracellular Phosphocholine.

Experimental Protocols

A thorough investigation of the role of phosphocholine in cell signaling requires robust and accurate methodologies for its quantification and the analysis of downstream signaling events.

Quantification of Intracellular Phosphocholine

This method provides a sensitive and high-throughput means of quantifying phosphocholine.

Principle: Phosphocholine is hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is detected using a fluorogenic probe in the presence of horseradish peroxidase (HRP).

Protocol:

-

Cell Lysis: Lyse cells in a suitable buffer and deproteinize the lysate.

-

Alkaline Phosphatase Reaction: Incubate the cell lysate with alkaline phosphatase to convert phosphocholine to choline.

-

Choline Oxidase/HRP Reaction: Add choline oxidase, HRP, and a fluorogenic probe (e.g., Amplex Red).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Standard Curve: Generate a standard curve using known concentrations of phosphocholine to quantify the amount in the samples.

LC-MS/MS offers high specificity and sensitivity for the absolute quantification of phosphocholine.

Protocol:

-

Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction to separate the aqueous metabolites, including phosphocholine, from the lipid fraction.

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate phosphocholine from other polar metabolites.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a specific precursor-to-product ion transition for phosphocholine (e.g., m/z 184.1 -> m/z 104.1).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d9-phosphocholine) for accurate quantification.

Figure 4: LC-MS/MS Workflow for Phosphocholine Quantification.

Analysis of Downstream Signaling Pathways

Western blotting is a standard technique to assess the activation state of signaling proteins.

Protocol:

-

Cell Treatment: Treat cells with appropriate stimuli or inhibitors (e.g., a choline kinase inhibitor).

-

Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK1/2) and Akt (p-Akt Ser473), as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.

Conclusion

Phosphocholine is a pivotal signaling molecule that sits at the crossroads of cellular metabolism and key signaling pathways. Its elevated levels in cancer cells actively promote proliferation and survival by fueling the MAPK/ERK and PI3K/Akt cascades. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of phosphocholine in health and disease. A deeper understanding of phosphocholine signaling will undoubtedly pave the way for the development of novel diagnostic markers and targeted therapeutic strategies for cancer and other proliferative disorders.

References

- 1. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Akt(ser473) phosphorylation by Choline kinase in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hygroscopic Nature of Phosphocholine Chloride Calcium Salt Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Phosphocholine chloride calcium salt tetrahydrate is a white to almost white crystalline powder. It is known to be light-sensitive and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This characteristic can significantly impact its physical and chemical stability, affecting factors such as crystal structure, particle size, flowability, and dissolution rate.

Table 1: Physicochemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₅H₁₃CaClNO₄P · 4H₂O[1][2] |

| Molecular Weight | 329.73 g/mol [2][3] |

| CAS Number | 72556-74-2[2] |

| Appearance | White to almost white powder or crystals[1] |

| Solubility | Soluble in water. One source indicates a solubility of 100 mg/mL in water, resulting in a clear to hazy, colorless to faintly yellow solution. |

| Storage Temperature | -20°C |

Quantitative Analysis of Hygroscopicity

Precise quantification of a compound's hygroscopic nature is critical for formulation development and ensuring product stability. The following experimental techniques are the industry standards for obtaining this data. While specific data for this compound is not available, the table below illustrates how such data would be presented.

Table 2: Representative Quantitative Hygroscopicity Data

| Parameter | Method | Representative Value Range |

| Water Content | Karl Fischer Titration | X.X% ± Y.Y% |

| Moisture Sorption/Desorption Profile | Dynamic Vapor Sorption (DVS) | See representative isotherm figure |

| Dehydration Onset Temperature | Thermogravimetric Analysis (TGA) | XX °C - YY °C |

Note: The values in this table are placeholders and would be populated with experimental data for this compound.

Experimental Protocols for Hygroscopicity Assessment

The following are detailed methodologies for the key experiments used to characterize the hygroscopic nature of a pharmaceutical solid like this compound.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[4][5] This provides insights into the kinetics and equilibrium of water sorption and desorption.

Protocol:

-

Sample Preparation: A small amount of the this compound powder (typically 10-20 mg) is placed in the DVS instrument's microbalance pan.[6] The sample is initially dried at 0% RH at the experimental temperature (e.g., 25°C) until a stable mass is achieved.[6]

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[6] At each step, the sample mass is allowed to equilibrate. The mass change is continuously recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded to observe the desorption profile.[6]

-

Data Analysis: The change in mass at each humidity step is plotted against the relative humidity to generate a sorption-desorption isotherm. Hysteresis between the sorption and desorption curves can indicate changes in the solid-state of the material.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[7] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.[7]

Protocol:

-

Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol).

-

Solvent Titration: The solvent is first titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel.

-

Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For a hydrated salt, TGA can determine the temperature at which dehydration occurs and the amount of water lost.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/minute) under a continuous flow of an inert gas (e.g., nitrogen).[8]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of dehydration. The percentage of mass loss can be correlated to the number of water molecules lost.

Biological Significance: Phosphocholine in Signaling Pathways

Phosphocholine is a key intermediate in the biosynthesis of major phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential components of cellular membranes.[9][10] These lipids are not only structural components but also play critical roles in cellular signaling.

One important pathway is the synthesis of sphingomyelin from ceramide and phosphocholine (derived from phosphatidylcholine).[1][11] Sphingomyelin is a major constituent of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[12] The breakdown of sphingomyelin by sphingomyelinase generates ceramide, a second messenger involved in various cellular processes including apoptosis and cell cycle arrest.

Furthermore, phosphocholine itself is a product of phosphatidylcholine hydrolysis by phospholipase C, a reaction that also produces diacylglycerol (DAG).[13][14][15] DAG is a well-known activator of Protein Kinase C (PKC), a family of enzymes that regulate a multitude of cellular processes.[16][17]

Handling and Storage of Hygroscopic Compounds

Due to its hygroscopic nature, proper handling and storage of this compound are essential to maintain its integrity.

-

Storage: The compound should be stored in a tightly sealed container in a dry and cool place, protected from light.[1] The recommended storage temperature is -20°C. Using a desiccator with a suitable drying agent can provide an additional layer of protection against moisture.

-